molecular formula C22H19FN2O2 B7479078 N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

Katalognummer B7479078
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, also known as EGF816, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide works by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell growth, proliferation, and survival, and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to have minimal effects on normal cells, suggesting a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is its high selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may have mutations or alterations in other signaling pathways that bypass EGFR.

Zukünftige Richtungen

There are several potential future directions for research on N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide. One area of interest is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, which could help guide patient selection and treatment strategies. Finally, further studies are needed to determine the optimal dosing and administration schedules for N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide in clinical settings.

Synthesemethoden

The synthesis of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide involves several steps, starting with the reaction of 9-ethylcarbazole with 3-fluorophenol to form N-(9-ethylcarbazol-3-yl)-3-fluorophenol. This intermediate is then converted to the final product, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, through a series of chemical reactions involving acylation and deprotection steps.

Wissenschaftliche Forschungsanwendungen

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is highly selective for EGFR and exhibits potent antitumor activity against various types of cancer cells, including those that are resistant to current EGFR inhibitors. N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.

Eigenschaften

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-2-25-20-9-4-3-8-18(20)19-13-16(10-11-21(19)25)24-22(26)14-27-17-7-5-6-15(23)12-17/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCMJGNVHXEVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.